molecular formula C11H16O3 B1278497 2-((Benzyloxy)methyl)propane-1,3-diol CAS No. 117087-18-0

2-((Benzyloxy)methyl)propane-1,3-diol

Cat. No.: B1278497
CAS No.: 117087-18-0
M. Wt: 196.24 g/mol
InChI Key: UMRWMXZIGBWCQD-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)propane-1,3-diol is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a benzyloxy group attached to a propane-1,3-diol backbone. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Scientific Research Applications

2-((Benzyloxy)methyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving diols and ethers.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins where the benzyloxy group provides unique chemical properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers Relevant papers related to “2-((Benzyloxy)methyl)propane-1,3-diol” include studies on its synthesis and safety data sheets . These papers provide valuable insights into the properties and potential applications of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-((Benzyloxy)methyl)propane-1,3-diol involves the reaction of propane-1,3-diol with benzyl alcohol under acidic conditions to form the benzyloxy ether. The reaction typically requires an acid catalyst such as p-toluenesulfonic acid and is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form simpler alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Propane-1,3-diol.

    Substitution: Various substituted propane-1,3-diols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)propane-1,3-diol involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl groups and the benzyloxy moiety. These functional groups allow the compound to interact with different molecular targets, facilitating reactions such as nucleophilic substitution and oxidation. The benzyloxy group can stabilize intermediates in these reactions, making the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    3-(Benzyloxy)propane-1,2-diol: Similar structure but with the benzyloxy group attached to a different position on the propane backbone.

    2-(Benzyloxy)ethanol: A simpler compound with a shorter carbon chain.

    Benzyl alcohol: Lacks the diol functionality but shares the benzyloxy group.

Uniqueness: 2-((Benzyloxy)methyl)propane-1,3-diol is unique due to its combination of a benzyloxy group and a propane-1,3-diol backbone. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from simpler benzyloxy compounds .

Properties

IUPAC Name

2-(phenylmethoxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRWMXZIGBWCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437167
Record name 2-benzyloxymethyl-propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117087-18-0
Record name 2-[(Phenylmethoxy)methyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117087-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzyloxymethyl-propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-benzyloxymethyl-2,2-dimethyl-1,3-dioxane (3.40 g, 14.4 mmol) and a few crystals of p-toluenesulfonic acid monohydrate in 100 mL of methanol was stirred at room temperature for 20 h. The methanol was removed in vacuo and the residual oil purified by column chromatography on silica gel (ethyl acetate) to give 2.25 g (80%) of 2-benzyloxymethyl-1,3-propanediol as a colorless, clear liquid.
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3.4 g
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reactant
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

Benzyloxymethyl-2,2-dimethyl-[1,3]dioxane (5.54 g, 23.44 mmol) was dissolved in methanol (20 ml) and then 3N hydrochloric acid (3 ml) was added. The reaction was stirred at 25° C. for 30 min. After this point the pH was adjusted to 8 with solid sodium bicarbonate and evaporated. The residue was dissolved in ethyl acetate, filtered through a short silica gel pad, washed with ethyl acetate and concentrated in vacuo to afford 2-benzyloxymethyl-propane-1,3-diol (4.39 g, 95%) as an off-white solid: 1H NMR (300 MHz, CDCl3) δ ppm 1.99-2.07 (m, 1H, CH), 2.74 (s, 2H, 2×OH), 3.60 (d, J=5.7 Hz, 2 H, OCH2), 3.78 (d, J=5.4 Hz, 4H, 2×OCH2), 4.50 (s, 2H, OCH2Ar), 7.25-7.38 (m, 5H, Ar).
Name
Benzyloxymethyl-2,2-dimethyl-[1,3]dioxane
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
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3 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-((Benzyloxy)methyl)propane-1,3-diol in the synthesis of the bisphosphonate alkylating agent described in the research?

A1: this compound serves as a key intermediate in the multi-step synthesis of the novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate. [] The synthesis starts with diethyl 2,2-bis(hydroxymethyl)malonate, which undergoes decarbethoxylation to form a 1,3-dioxane derivative. This compound is then introduced via chloromethylation, followed by an Arbuzov reaction with triisopropyl phosphite to ultimately yield the desired bisphosphonate building block. [] This building block is then used to alkylate various nucleobases to generate potential antiviral or cytostatic agents.

Q2: Did the resulting bisphosphonate compounds synthesized using this method demonstrate any antiviral or cytostatic activity?

A2: While the synthetic pathway utilizing this compound successfully produced novel bisphosphonate derivatives of purines and pyrimidines, these compounds did not exhibit detectable antiviral or cytostatic activity in the study's assays. []

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